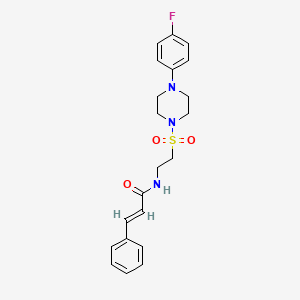

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide

Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a synthetic organic compound featuring a cinnamamide moiety linked via an ethyl sulfonyl bridge to a 4-(4-fluorophenyl)piperazine group. This structure integrates a fluorinated aromatic system, a sulfonamide-functionalized piperazine ring, and an α,β-unsaturated carbonyl group (cinnamamide), which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

(E)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c22-19-7-9-20(10-8-19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-6-18-4-2-1-3-5-18/h1-11H,12-17H2,(H,23,26)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAVLBSSDHRGJL-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide typically involves multiple steps, starting with the preparation of the piperazine core. The piperazine ring is often synthesized through the reaction of 4-fluorophenylamine with appropriate sulfonating agents to introduce the sulfonyl group. Subsequent steps involve the formation of the cinnamamide moiety through acylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. It may be investigated for its efficacy in treating diseases or conditions related to its biological activity, such as inflammation or cancer.

Industry: In industry, this compound can be used in the development of new materials or chemicals. Its unique properties may be harnessed for applications in pharmaceuticals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism by which N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine-sulfonamide derivatives reported in the literature. Below is a detailed comparison based on synthesis, physicochemical properties, and analytical characterization.

Table 1: Comparative Analysis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide and Analogous Compounds

*Molecular weight estimated via analogous ESI-MS data from related compounds .

Key Observations

Structural Variations: The target compound’s cinnamamide group distinguishes it from acetamide or sulfamoyl-linked analogs (e.g., 6i, 6l, and the compound in ). The α,β-unsaturated carbonyl system in cinnamamide may enhance electrophilic reactivity or binding affinity compared to saturated acetamide derivatives .

Synthesis Efficiency :

- Yields for analogous piperazine-sulfonamide derivatives range from 66% to 75% , suggesting that the target compound’s synthesis could follow similar efficiency if optimized.

Physicochemical Properties :

- Melting points for solid analogs (e.g., 6i at 195–198°C ) indicate high crystallinity, likely due to hydrogen bonding from sulfonamide groups. The target compound’s melting point is unreported but may align with this range.

Analytical Characterization :

- All analogs were validated via multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry . For the target compound, similar methods would be required to confirm regiochemistry and purity.

Research Implications and Limitations

- Pharmacological Potential: Fluorinated piperazine-sulfonamides are often explored as CNS agents (e.g., serotonin/dopamine receptor ligands) . The cinnamamide moiety in the target compound could introduce additional bioactivity, such as kinase inhibition, but this remains speculative without experimental data.

- Knowledge Gaps: Direct data on the target compound’s solubility, stability, and biological activity are absent in the provided evidence. Further studies should prioritize these parameters.

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Structural Overview

The compound features:

- Piperazine Ring : Enhances binding affinity to biological targets.

- Fluorophenyl Group : Introduces electron-withdrawing properties, affecting pharmacological activity.

- Sulfonyl Group : Increases solubility and enhances interaction with biological receptors.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Derivative : Cyclization reactions involving 1,2-diamine derivatives.

- Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.

- Sulfonylation : Reaction with sulfonyl chlorides under basic conditions.

- Coupling with Cinnamamide : Final amide bond formation yields the target compound.

Biological Mechanisms

Research indicates that this compound exhibits significant biological activity by interacting with specific molecular targets, such as receptors and enzymes involved in various diseases. The compound has shown promise in:

- Antioxidant Activity : Similar compounds have been shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress .

- Cytoprotective Effects : Studies on related compounds indicate potential protective effects against oxidative cell injury .

In Vitro Studies

In vitro studies have demonstrated that derivatives of cinnamamide, including those similar to this compound, can significantly enhance the expression of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). For instance, one study reported that a related compound (1g) showed a concentration-dependent increase in luciferase activity related to Nrf2 activation .

Case Studies

A notable case study involved a series of cinnamamide derivatives where specific substitutions on the phenyl ring were correlated with enhanced biological activity. For example, compounds with electron-donating groups exhibited significantly higher luciferase activity compared to those with electron-withdrawing groups .

Comparative Data Table

| Compound | IC50 (µM) | Activity Type | Mechanism |

|---|---|---|---|

| 1g | 10 | Antioxidant | Nrf2 Activation |

| 11 | <0.1 | Anti-melanoma | APE/Ref-1 Inhibition |

| 2 | 5 | Tumor Growth Inhibition | AP-1 Transcription Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.